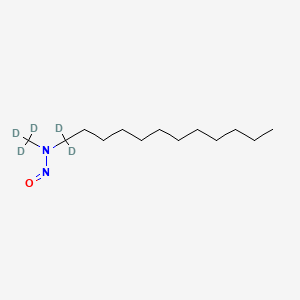
4-Hydroxyphenylacetonitrile-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenylacetonitrile-d4 is a deuterated derivative of 4-Hydroxyphenylacetonitrile, a naturally occurring nitrile. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxyphenylacetonitrile-d4 involves several steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with hydrogen cyanide. The process typically involves the use of solvents like methylene dichloride and dimethylformamide (DMF), and reagents such as thionyl chloride . The reaction conditions are carefully controlled, with temperatures maintained between 35-38°C for optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves crystallization, filtration, and drying steps to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenylacetonitrile-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or acids.
Reduction: Hydrogenation under palladium catalysis yields tyramine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, palladium catalysts, and thionyl chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include tyramine, p-hydroxybenzaldehyde, and p-hydroxymandelonitrile .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenylacetonitrile-d4 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolism of glucosinolates in plants and insects.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenylacetonitrile-d4 involves its interaction with specific enzymes and molecular targets. For example, in the cabbage butterfly, the compound is metabolized to evade the toxicity of isothiocyanates . The compound’s hydroxyl group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxybenzyl cyanide
- 4-Methoxyphenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Iodophenylacetonitrile
Uniqueness
4-Hydroxyphenylacetonitrile-d4 is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its hydroxyl group also provides distinct reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
137.17 g/mol |
IUPAC-Name |
2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2/i1D,2D,3D,4D |
InChI-Schlüssel |
AYKYOOPFBCOXSL-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)




![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)



